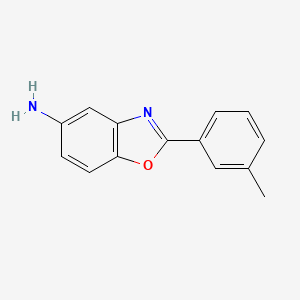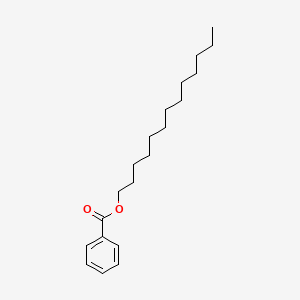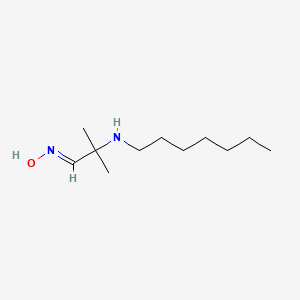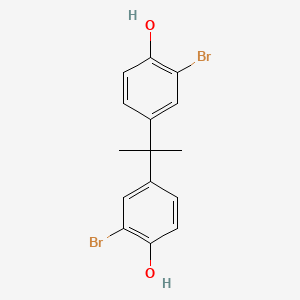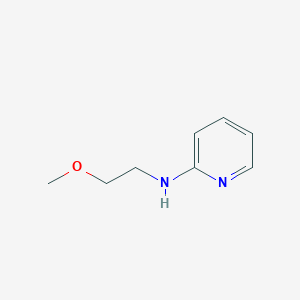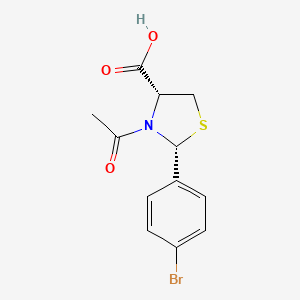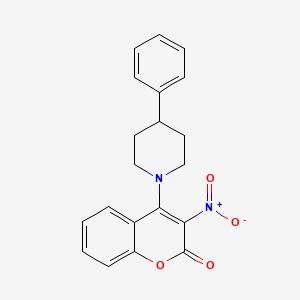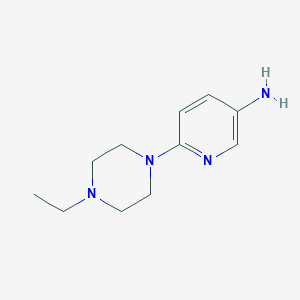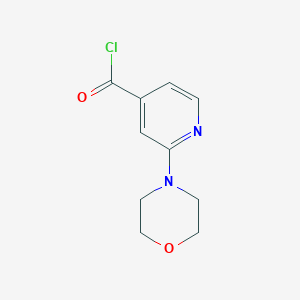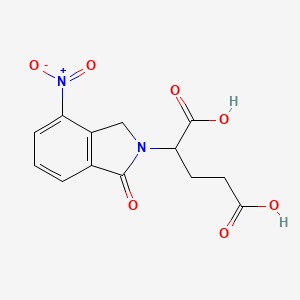
Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)-
Descripción general
Descripción
This compound, also known as 4-Nitro Lenalidomide, is a Lenalidomide (L328000) analog . It is an impurity and intermediate of Lenalidomide .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 4-nitro-2,3-dihydro-1H-isoindol-1-one is reacted with caesium carbonate and triethylamine at 0 - 20℃ in an inert atmosphere . In the second stage, D,L-glutamic acid is reacted with the intermediate from the first stage in tetrahydrofuran at 0℃ under reflux .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The yield of the reaction is reported to be 79% .Physical And Chemical Properties Analysis
The molecular weight of this compound is 308.24 . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Anticancer Potential
Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl) has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and angiogenesis inhibition. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
Antimicrobial Activity
Among its derivatives, compounds like 1a and 1b have demonstrated promising antimicrobial potential . Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl), may serve as a scaffold for designing novel antimicrobial agents.
Mecanismo De Acción
Target of Action
It is known to be an impurity of lenalidomide , an immunomodulatory drug. Lenalidomide is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
The specific mode of action of 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid is not well-documented. As an impurity of Lenalidomide, it may share similar mechanisms. Lenalidomide binds to cereblon, changing its substrate specificity and leading to the degradation of IKZF1 and IKZF3 . These transcription factors are crucial for the development and function of multiple immune cells, including T cells and natural killer cells .
Biochemical Pathways
Lenalidomide’s action on cereblon leads to the degradation of IKZF1 and IKZF3, affecting the development and function of several immune cells .
Result of Action
Lenalidomide’s action leads to the degradation of IKZF1 and IKZF3, affecting the development and function of several immune cells .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity. For instance, 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid is recommended to be stored at -20°C , suggesting that low temperatures may be necessary for its stability.
Propiedades
IUPAC Name |
2-(7-nitro-3-oxo-1H-isoindol-2-yl)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O7/c16-11(17)5-4-10(13(19)20)14-6-8-7(12(14)18)2-1-3-9(8)15(21)22/h1-3,10H,4-6H2,(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPMMKDWVZJPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)- | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

